

# An In-depth Technical Guide to 4-Methoxyphenyl Isothiocyanate

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## Compound of Interest

Compound Name: 4-Methoxyphenyl isothiocyanate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **4-Methoxyphenyl isothiocyanate**, a versatile reagent with significant applications in organic synthesis and medicinal chemistry. The document details its chemical structure, physicochemical properties, spectroscopic data, synthesis protocols, and key applications, with a focus on its role in drug development.

## Chemical Identity and Structure

**4-Methoxyphenyl isothiocyanate**, also known as p-anisyl isothiocyanate, is an organic compound featuring an isothiocyanate functional group ( $-N=C=S$ ) attached to a methoxy-substituted phenyl ring.<sup>[1]</sup> This structure imparts unique electronic properties that influence its reactivity, making it a valuable building block in various chemical syntheses.<sup>[2]</sup>

- IUPAC Name: 1-isothiocyanato-4-methoxybenzene<sup>[3][4]</sup>
- CAS Number: 2284-20-0<sup>[5][6]</sup>
- Molecular Formula:  $C_8H_7NOS$ <sup>[3][6][7]</sup>
- Molecular Weight: 165.21 g/mol <sup>[3][7]</sup>
- SMILES: COC1=CC=C(C=C1)N=C=S<sup>[3][4][5]</sup>
- InChI Key: VRPQCVLBOZOYCG-UHFFFAOYSA-N<sup>[3][5][6]</sup>

## Physicochemical Properties

**4-Methoxyphenyl isothiocyanate** is typically a colorless to pale yellow liquid or a low-melting solid with a characteristic pungent odor.<sup>[1][7]</sup> It is soluble in organic solvents like ethanol and acetone but has limited solubility in water.<sup>[1][8]</sup> A summary of its key physical properties is presented below.

Property	Value	Reference(s)
Appearance	White or Colorless to Yellow powder to lump to clear liquid	<sup>[7]</sup>
Melting Point	18 °C	<sup>[5][8][9]</sup>
Boiling Point	280-281 °C	<sup>[5][8][9]</sup>
Density	1.196 g/mL at 25 °C	<sup>[5][8][9]</sup>
Refractive Index (n <sub>20/D</sub> )	1.653	<sup>[5][8][9]</sup>
Flash Point	109 °C (228.2 °F) - closed cup	<sup>[5]</sup>
Purity	≥97.5% (GC)	<sup>[4]</sup>

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxyphenyl isothiocyanate**. Key spectral data are summarized below.

Spectroscopy	Data Highlights	Reference(s)
$^1\text{H}$ NMR (300 MHz, $\text{CDCl}_3$ )	$\delta$ 7.16 (d, $J$ = 8.6 Hz, 2H, ArH), 6.85 (d, $J$ = 8.6 Hz, 2H, ArH), 3.80 (s, 3H, $\text{OCH}_3$ )	[10]
$^{13}\text{C}$ NMR (75 MHz, $\text{CDCl}_3$ )	$\delta$ 158.6, 133.9, 127.0, 123.5, 114.8, 55.6	[10]
Infrared (IR) (KBr)	$\nu$ 3022, 2092 (strong, characteristic $\text{N}=\text{C}=\text{S}$ stretch), 1603, 1504 $\text{cm}^{-1}$	[10]
Mass Spectrometry (GC-MS)	$m/z$ : 165 ( $\text{M}^+$ , base peak), 150, 122	[3][11]

## Experimental Protocols: Synthesis

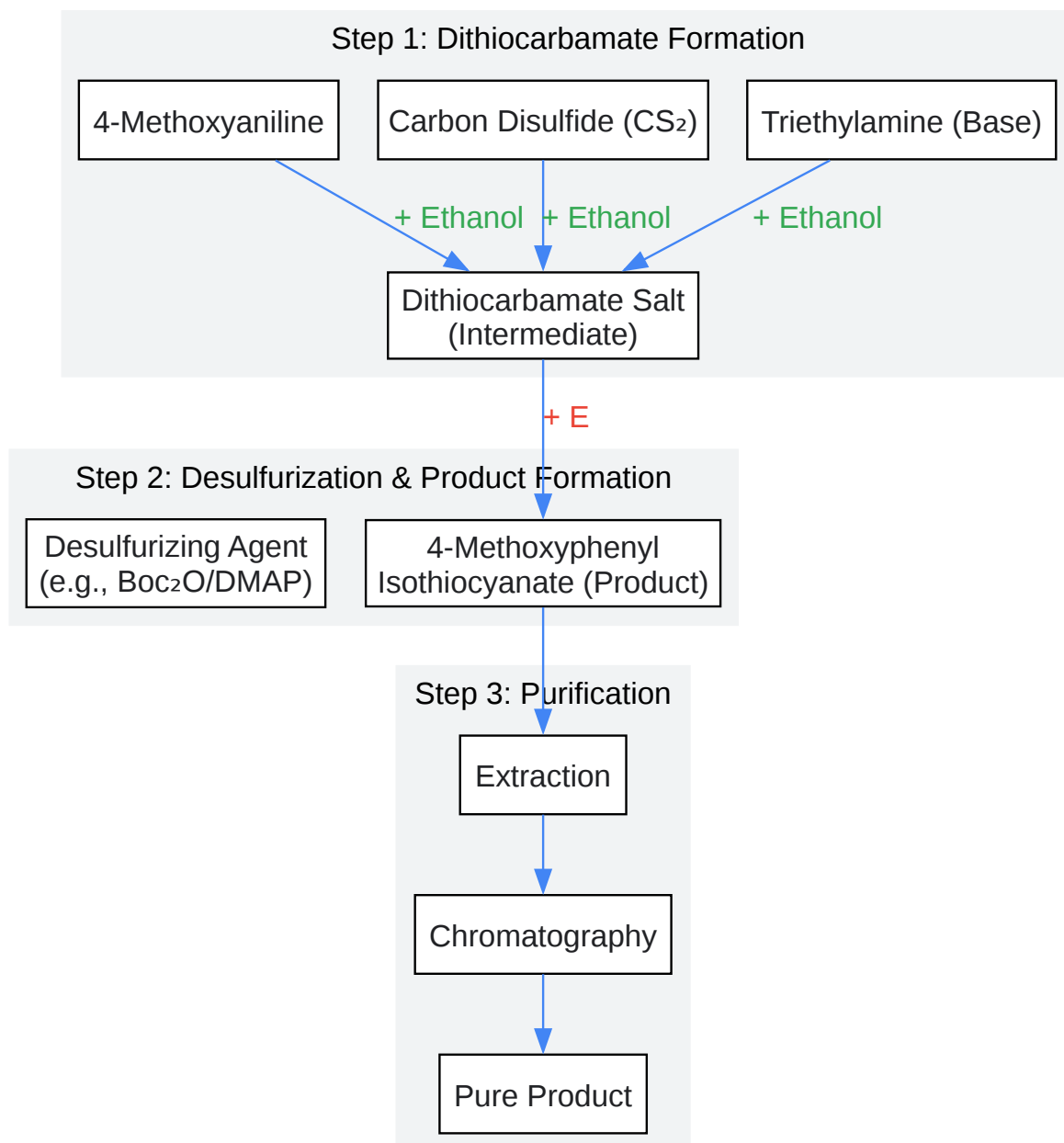
A common method for the synthesis of aryl isothiocyanates involves the reaction of the corresponding aniline with carbon disulfide, followed by desulfurization.

General Procedure for the Synthesis of **4-Methoxyphenyl Isothiocyanate**:[\[12\]](#)

- Dithiocarbamate Salt Formation:** A solution of 4-methoxyaniline (p-anisidine) in a suitable solvent such as ethanol is treated with carbon disulfide in the presence of a base like triethylamine. The mixture is stirred at room temperature for approximately one hour to form the dithiocarbamate salt intermediate.
- Desulfurization:** A desulfurizing agent is added to the reaction mixture. One documented method uses di-tert-butyl dicarbonate ( $\text{Boc}_2\text{O}$ ) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) at 0 °C.
- Reaction Progression:** The reaction is then stirred at room temperature for several hours to facilitate the elimination of carbonyl sulfide (COS) or hydrogen sulfide ( $\text{H}_2\text{S}$ ), depending on the reagent used, yielding the isothiocyanate.
- Workup and Purification:** Upon completion, the crude product is typically extracted with an organic solvent (e.g., ethyl acetate) and purified using silica gel chromatography to afford the

final product, **4-Methoxyphenyl isothiocyanate**.

### General Synthesis Workflow for 4-Methoxyphenyl Isothiocyanate



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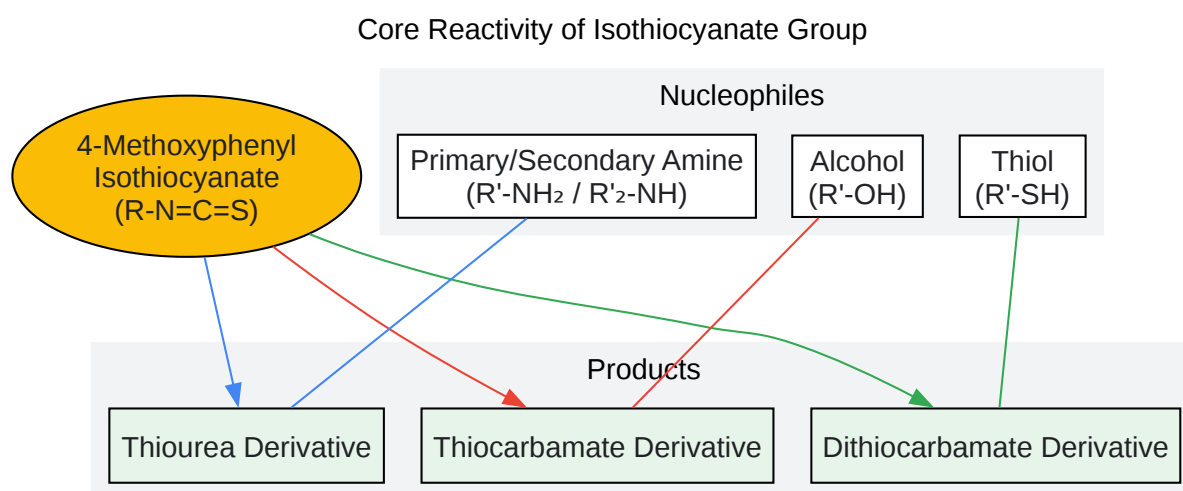
Caption: General synthesis workflow for **4-Methoxyphenyl Isothiocyanate**.

## Reactivity and Applications in Drug Development

The isothiocyanate functional group is highly electrophilic, making it reactive towards a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis.[2] It readily reacts with amines, alcohols, and thiols to form thioureas, thiocarbamates, and dithiocarbamates, respectively. These moieties are present in numerous biologically active molecules.[2]

**4-Methoxyphenyl isothiocyanate** serves as a crucial intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.[5][8] For instance, it has been utilized in the synthesis of triazolo-quinazolinones and triazolyl-acetyl-hydrazinecarbothioamides, which are investigated for their potential biological activities.[5][8]

Furthermore, isothiocyanates as a class have been studied for various medicinal properties. **4-Methoxyphenyl isothiocyanate**, in particular, has been investigated for its antioxidant and moderate cholinesterase inhibitory activity, suggesting potential applications in research related to neurological disorders.[13] Its ability to modify proteins makes it a useful tool in chemical biology.[1]



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Caption: Reactivity of **4-Methoxyphenyl Isothiocyanate** with nucleophiles.

## Safety and Handling

**4-Methoxyphenyl isothiocyanate** is classified as a hazardous substance and must be handled with appropriate safety precautions in a laboratory setting.

- Hazard Classifications: Skin Corrosion 1B, Skin Sensitization 1, Respiratory Sensitization 1. [5]
- Signal Word: Danger.[5]
- Hazard Statements: H314 (Causes severe skin burns and eye damage), H317 (May cause an allergic skin reaction), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled).[5]
- Personal Protective Equipment (PPE): Use of faceshields, gloves, goggles, and a suitable respirator (e.g., type ABEK EN14387 filter) is recommended.[5]
- Storage: Store below +30°C in a well-ventilated place.[8][9] The compound is known to hydrolyze in water.[8][9]

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